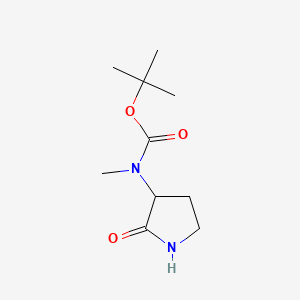
Potassium (2,3-difluoro-4-formylphenyl)trifluoroboranuide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium (2,3-difluoro-4-formylphenyl)trifluoroboranuide is an organoboron compound that belongs to the class of potassium organotrifluoroborates. These compounds are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling . The presence of both fluorine and formyl groups in its structure makes it a valuable reagent in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium (2,3-difluoro-4-formylphenyl)trifluoroboranuide typically involves the reaction of 2,3-difluoro-4-formylphenylboronic acid with potassium bifluoride (KHF₂) under specific conditions . The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of potassium organotrifluoroborates often employs similar methods but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reagents are handled under inert atmospheres to prevent moisture and air sensitivity .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium (2,3-difluoro-4-formylphenyl)trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert the formyl group to an alcohol.
Substitution: The trifluoroborate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Palladium catalysts are often employed in cross-coupling reactions.
Major Products
The major products formed from these reactions include difluoroboranes, alcohols, and various substituted phenyl derivatives .
Applications De Recherche Scientifique
Potassium (2,3-difluoro-4-formylphenyl)trifluoroboranuide has several applications in scientific research:
Chemistry: It is used as a reagent in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Biology: The compound is explored for its potential in labeling and imaging studies due to its unique fluorine atoms.
Medicine: Research is ongoing to investigate its role in drug development, particularly in the synthesis of fluorinated pharmaceuticals.
Industry: It is used in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism by which potassium (2,3-difluoro-4-formylphenyl)trifluoroboranuide exerts its effects involves the formation of boron-carbon bonds through transmetalation. In Suzuki–Miyaura coupling, the compound acts as a nucleophilic partner, transferring its organic group to a palladium catalyst, which then facilitates the formation of a new carbon-carbon bond . The molecular targets include various organic halides and pseudohalides, and the pathways involve oxidative addition, transmetalation, and reductive elimination .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium (4-fluoro-3-formylphenyl)trifluoroborate
- Potassium (2,4-difluoro-3-formylphenyl)trifluoroborate
- Potassium (4-formylphenyl)trifluoroborate
Uniqueness
Potassium (2,3-difluoro-4-formylphenyl)trifluoroboranuide is unique due to the specific positioning of the fluorine and formyl groups on the phenyl ring. This unique structure imparts distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis .
Propriétés
Formule moléculaire |
C7H3BF5KO |
|---|---|
Poids moléculaire |
248.00 g/mol |
Nom IUPAC |
potassium;(2,3-difluoro-4-formylphenyl)-trifluoroboranuide |
InChI |
InChI=1S/C7H3BF5O.K/c9-6-4(3-14)1-2-5(7(6)10)8(11,12)13;/h1-3H;/q-1;+1 |
Clé InChI |
MWWHZLXCGGHFFA-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1=C(C(=C(C=C1)C=O)F)F)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(Bromomethyl)pyrazolo[1,5-a]pyridine hydrobromide](/img/structure/B15297475.png)


![tert-butyl N-[1-(4-bromophenyl)azetidin-3-yl]carbamate](/img/structure/B15297506.png)
![N-[4-(2-aminoethoxy)phenyl]acetamide hydrochloride](/img/structure/B15297512.png)
![N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]oxolane-2-carboxamide](/img/structure/B15297514.png)



![{5-Propyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol](/img/structure/B15297531.png)


